

Unraveling the Kinase Selectivity Profile of BAY-405: A Technical Guide

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Compound of Interest

Compound Name: BAY-405

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This technical guide provides an in-depth analysis of the kinase selectivity profile of **BAY-405**, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase 1 (MAP4K1). **BAY-405** has demonstrated nanomolar potency in both biochemical and cellular assays, positioning it as a significant tool for enhancing T-cell immunity in cancer immunotherapy.[1][2] This document outlines the quantitative measures of its selectivity, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

BAY-405 is an ATP-competitive inhibitor of MAP4K1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[3][4] By inhibiting MAP4K1, **BAY-405** enhances T-cell effector functions. The compound exhibits a favorable selectivity profile, with a selectivity score (S) of 0.080 at 1 μ M against a panel of 373 kinases, indicating that it inhibits 80% of the tested kinases to a minimal extent.[3][5] This guide delves into the specifics of this selectivity, providing a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Kinase Inhibition Profile

The inhibitory activity of **BAY-405** has been rigorously quantified across various assay formats. The following tables summarize the key findings, offering a clear comparison of its potency and selectivity.

Table 1: Biochemical Potency of **BAY-405** against MAP4K1

Assay Type	Target	Species	ATP Concentration	IC50 (nM)
Kinase Inhibitor Assay	MAP4K1	Human	10 μ M	11[3][6]
Kinase Inhibitor Assay	MAP4K1	Human	1 mM	56[3][6]
ATP Binding Competition	MAP4K1	Human	-	6.2[3]
Surface Plasmon Resonance (SPR)	MAP4K1	Human	-	Kd: 19.7 nM[5]

Table 2: Cellular Activity of **BAY-405**

Assay Type	Cell Line	Measurement	IC50 (μ M)
SLP76 Phosphorylation	Primary Human T-cells	pSLP76	0.63[3][7]

Table 3: Selectivity Profile of **BAY-405**

Parameter	Value	Description
Selectivity Score (S)	0.080 (at 1 μ M)	Percentage of kinases with >80% inhibition at 1 μ M across a panel of 373 kinases.[3][5]
ROCK2 Selectivity Ratio	130	Biochemical assay selectivity ratio against ROCK2.[3][5]
MAP4K3 Selectivity Ratio	6.5	Modest selectivity against the closely related kinase MAP4K3.[5]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of **BAY-405**.

Biochemical Kinase Activity Assay

The biochemical potency of **BAY-405** was determined using a kinase activity assay. The human and mouse MAP4K1 enzymes were tested at ATP concentrations of 10 μ M and 1 mM to assess the ATP-competitive nature of the inhibitor.[6] The reaction typically involves incubating the kinase, a substrate peptide, and radiolabeled or fluorescently-labeled ATP with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

ATP Binding Competition Assay

To confirm the binding mode of **BAY-405**, an ATP binding competition assay was performed. This assay measures the ability of the compound to displace a known fluorescent ATP-competitive ligand from the kinase active site. The decrease in fluorescence signal with increasing concentrations of **BAY-405** is used to calculate the IC₅₀ value, providing a direct measure of its affinity for the ATP-binding pocket of MAP4K1.[3]

Cellular SLP76 Phosphorylation Assay

The cellular activity of **BAY-405** was assessed by measuring the inhibition of phosphorylation of SLP76 (Src homology 2 domain-containing leukocyte protein of 76 kDa), a direct downstream substrate of MAP4K1.[3] Primary human T-cells are stimulated to activate the T-cell receptor signaling pathway, leading to MAP4K1-mediated phosphorylation of SLP76. The cells are then treated with varying concentrations of **BAY-405**. Following treatment, the cells are lysed, and the levels of phosphorylated SLP76 are quantified using methods such as Western blotting or ELISA to determine the cellular IC50.[3]

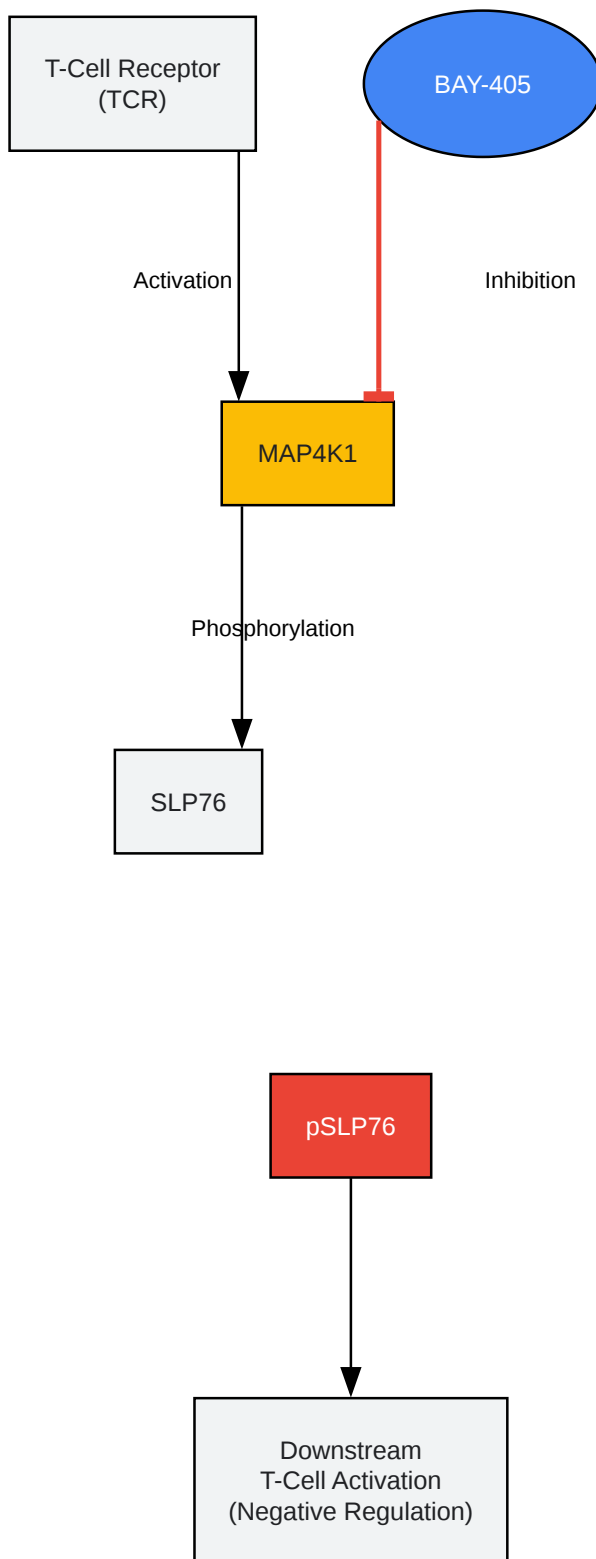
Cellular Kinase Selectivity Profiling (KinomeScout™)

A comprehensive cellular kinase selectivity profile was generated using the KinomeScout™ assay.[6] This chemical proteomics approach assesses the binding of an inhibitor to a large panel of endogenous kinases in a cellular lysate. The lysate, derived from a mixture of Jurkat E6-1, COLO 205, MV-4-11, and SK-N-BE-(2) cells, is incubated with a broad-spectrum kinase inhibitor immobilized on a solid support.[6] The captured kinases are then challenged with varying concentrations of **BAY-405**. The displacement of kinases from the support is quantified by mass spectrometry to determine the dose-response curves and calculate the unbound cellular IC50 values for a wide range of kinases.[6]

Mandatory Visualizations

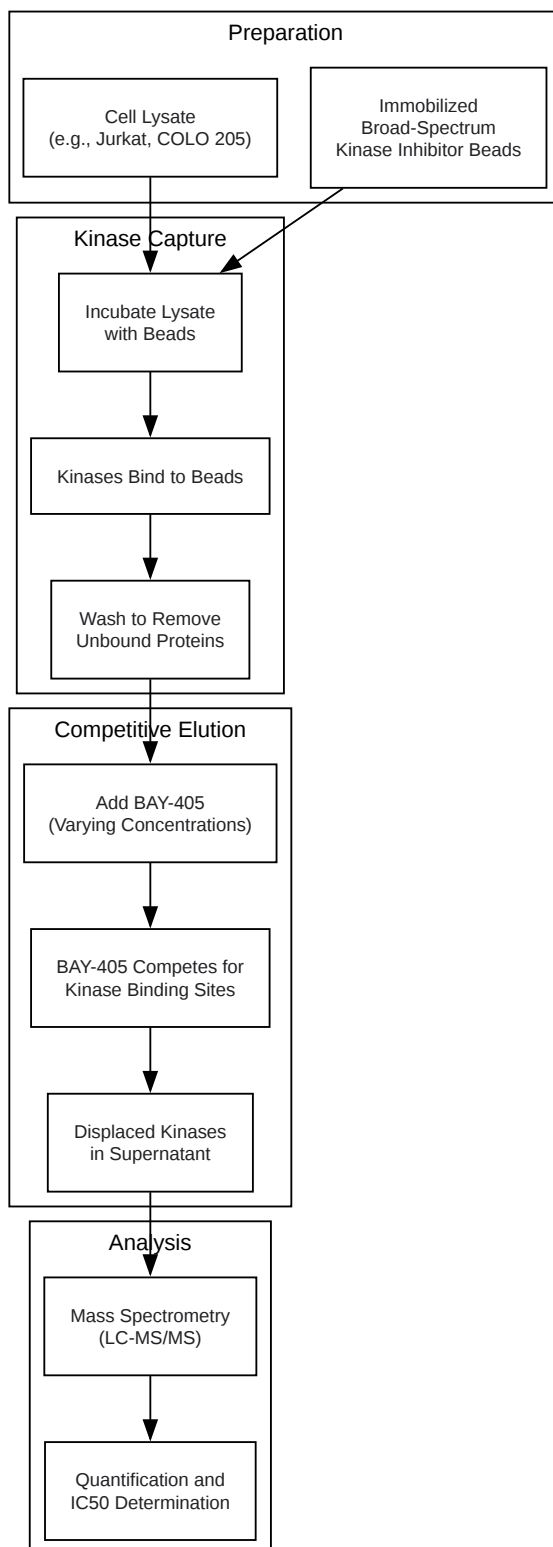
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the kinase selectivity profile of **BAY-405**.

MAP4K1 Signaling Pathway in T-Cells

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Caption: MAP4K1 signaling pathway in T-cells and the inhibitory action of **BAY-405**.

KinomeScout™ Experimental Workflow

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Caption: Workflow for cellular kinase selectivity profiling using the KinomeScout™ assay.

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